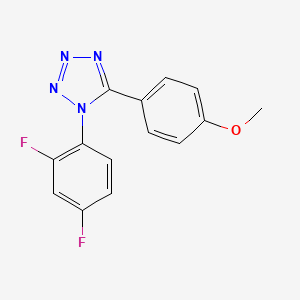

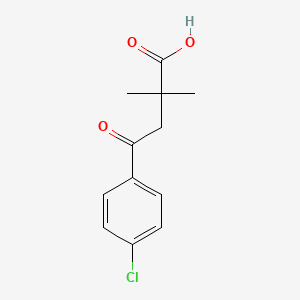

![molecular formula C13H13FN2O3S B2868324 (Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-09-8](/img/structure/B2868324.png)

(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a propionylimino group and a fluoro group attached to the benzothiazole ring, and a methyl acetate group attached to the thiazole ring .

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the benzothiazole ring. The Z-configuration indicates that the highest priority groups on the C=C double bond are on opposite sides .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various reactions depending on the functional groups present. For example, they can form imines when reacted with 3-formylchromones in 2-propanol .Applications De Recherche Scientifique

Fluorescence and Metal Ion Sensing

- Research on fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including compounds with benzothiazole groups, highlights their application in the spectral diversity and specific metal ion sensing. These compounds have shown potential in chelating metal ions such as Zn^2+ and Cd^2+, and have been tested for cellular metal staining using fluorescence methods (Hong et al., 2012).

Synthesis of Antibiotic Side Chains

- The preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics, demonstrates the synthetic applications of thiazole derivatives in antibiotic development (Tatsuta et al., 1994).

Molecular Aggregation and Optical Properties

- Studies on benzimidazole and benzothiazole conjugated Schiff bases as fluorescent sensors for metal ions like Al^3+ and Zn^2+ reveal their utility in detecting these ions through significant spectral changes, highlighting their potential in chemical sensing and molecular recognition applications (Suman et al., 2019).

Antitumor Evaluation and DNA Interaction

- The synthesis and evaluation of benzimidazole derivatives, including those with acrylonitriles and fluorenes, for their antitumor activities and interactions with DNA, suggest possible therapeutic applications. Some compounds showed pronounced antiproliferative activity on tumor cell lines and DNA-binding capabilities, indicating their potential in cancer research (Hranjec et al., 2010).

Fungicidal Activity

- Research on novel 1-aryl-3-oxypyrazoles containing a Z-configuration methyl 2-(methoxyimino) acetate moiety has demonstrated moderate fungicidal activity against Rhizoctonia solani, illustrating the compound's potential in agricultural applications (Liu et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(4-fluoro-2-propanoylimino-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-3-10(17)15-13-16(7-11(18)19-2)12-8(14)5-4-6-9(12)20-13/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXMRBADWDVTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2868251.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)